Tetramesitylporphyrin

Biomimetic Catalysis Cytochrome P450 Models Oxidation Chemistry

Tetramesitylporphyrin (TMP), chemically designated as 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin, is a synthetic, sterically encumbered meso-substituted porphyrin. Its defining feature is the presence of four bulky 2,4,6-trimethylphenyl (mesityl) groups at the macrocycle's meso-positions.

Molecular Formula C56H54N4
Molecular Weight 783.1 g/mol
Cat. No. B15598503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramesitylporphyrin
Molecular FormulaC56H54N4
Molecular Weight783.1 g/mol
Structural Identifiers
InChIInChI=1S/C56H54N4/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10/h13-28,57,60H,1-12H3
InChIKeyKBIOUJDBIXSYJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tetramesitylporphyrin (TMP) Supplier Information and Technical Overview for Research and Industrial Procurement


Tetramesitylporphyrin (TMP), chemically designated as 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin, is a synthetic, sterically encumbered meso-substituted porphyrin [1]. Its defining feature is the presence of four bulky 2,4,6-trimethylphenyl (mesityl) groups at the macrocycle's meso-positions. This substitution pattern confers a unique combination of robust oxidative stability and a highly rigid, protected coordination environment that is distinct from less hindered analogs. TMP serves as a privileged ligand scaffold in biomimetic catalysis, particularly for modeling the function of cytochrome P450 enzymes, and in fundamental studies of high-valent metal-oxo intermediates [2].

Why Tetramesitylporphyrin (TMP) Cannot Be Replaced with TPP, OEP, or TMTMP for Key Applications


Generic porphyrin substitution often leads to catastrophic experimental failure or invalid conclusions due to profound differences in steric shielding, electronic ground states, and redox behavior. Unlike the planar, unhindered tetraphenylporphyrin (TPP), the mesityl groups of TMP enforce a non-planar, 'ruffled' macrocycle conformation, drastically altering its basicity and protonation pathway compared to TPP [1]. In catalysis, the electronic effects of TMP's meso-substitution are distinct from pyrrole-β-substituted analogs like 2,7,12,17-tetramethyl-3,8,13,18-tetramesitylporphyrin (TMTMP), leading to opposite reactivity trends in single-electron versus atom-transfer processes [2]. Furthermore, its reduction potentials differ significantly from octaethylporphyrin (OEP) and other tolyl-substituted porphyrins, directly impacting catalytic turnover in redox-driven applications [3]. Therefore, selecting TMP is a requirement driven by specific steric and electronic demands, not a commodity choice.

Quantitative Evidence for Tetramesitylporphyrin (TMP) Differentiation from Close Analogs


Comparative Atom Transfer Reactivity of TMP vs. TMTMP Iron(IV)-Oxo π-Cation Radical Complexes

The oxoiron(IV) porphyrin π-cation radical complex derived from TMP (TMP-I) exhibits intrinsically higher reactivity for atom transfer reactions compared to its pyrrole-β-substituted analog, TMTMP (TMTMP-I), despite near-identical redox potentials. [1]

Biomimetic Catalysis Cytochrome P450 Models Oxidation Chemistry

Divergent Protonation Energetics and Macrocycle Flexibility: TMP vs. TPP

Quantum chemical thermodynamics calculations reveal that the second protonation of TMP (TMesP) is significantly less favorable than its first protonation, in stark contrast to tetraphenylporphyrin (TPP), where the first and second protonation steps are energetically comparable. [1]

Physical Organic Chemistry Porphyrin Basicity Molecular Dynamics

Electrochemical Reduction Potentials of Tin(II) TMP vs. OEP and Tolyl Analogs

The first one-electron reduction potential of the Sn(II) complex of TMP is shifted to more negative values compared to its octaethylporphyrin (OEP) analog, demonstrating a direct electronic effect of the meso-mesityl substituents on the porphyrin ring's electron density. [1]

Electrochemistry Metalloporphyrins Redox Chemistry

Robustness and Yield in Mechanochemical Synthesis vs. High-Temperature Methods for Bulky Porphyrins

Mechanochemical synthesis provides a room-temperature route to TMP, overcoming the historical challenges posed by the steric bulk of the mesityl group that often lead to low yields in traditional high-temperature condensation methods. [1]

Green Chemistry Mechanochemistry Synthetic Methodology

Excited State Dynamics and Photophysics of Rh(II) Tetramesitylporphyrin

Rh(II)TMP possesses a long-lived excited state (τ = 180 ± 22 ns in benzene), with photophysical properties characteristic of a triplet (π,π*) state, which is crucial for applications in photoinduced catalytic systems. [1]

Photophysics Photoredox Catalysis Metal-Organic Complexes

Recommended Application Scenarios for Tetramesitylporphyrin (TMP) Based on Quantifiable Evidence


Precise Modeling of Cytochrome P450 Compound I Reactivity

Researchers focused on replicating the atom transfer chemistry of Cytochrome P450 Compound I should prioritize TMP over other porphyrin scaffolds. Quantitative evidence confirms that the iron(IV)-oxo π-cation radical complex of TMP (TMP-I) is intrinsically more reactive for key transformations like epoxidation and hydroxylation than its pyrrole-β-substituted counterpart, TMTMP-I [1]. This higher intrinsic reactivity, combined with a pronounced steric influence from the mesityl groups, allows for more nuanced studies of substrate selectivity and the role of the protein pocket in native enzymes.

Designing Conformationally Locked Supramolecular Systems

In projects requiring a rigid porphyrin building block with predictable protonation behavior, TMP is the optimal choice over TPP. Quantum chemical studies demonstrate that TMP resists the large out-of-plane (oop) distortion and subsequent facile second protonation observed for TPP [2]. This conformational rigidity, enforced by the bulky mesityl substituents, makes TMP an ideal candidate for constructing metal-organic frameworks (MOFs), self-assembled monolayers, and sensors where a precise and unchanging macrocycle geometry is paramount for function and stability.

Tuning Redox Properties in Electron-Transfer Catalysts and Materials

For applications where the redox potential of a catalyst or material must be finely tuned to match a specific substrate or energy level, TMP offers a distinct electrochemical profile. Electrochemical data on tin(II) complexes show that TMP is a more electron-rich ligand than its octaethylporphyrin (OEP) analog, as evidenced by its more negative first reduction potential [3]. This allows scientists to shift the redox window of a coordinated metal center (e.g., Sn, Ru, Fe) to a more reducing regime, which is critical for optimizing driving forces in photoredox catalysis and molecular electronics.

Scalable Synthesis of Sterically Hindered Porphyrins via Green Methods

Procurement decisions involving TMP for larger-scale research or pilot programs are supported by the existence of reliable, room-temperature mechanochemical synthetic routes. This method achieves yields comparable to traditional high-temperature syntheses but with a lower energy footprint and reduced byproduct formation, addressing the historical difficulty of synthesizing porphyrins with bulky ortho-substituents [4]. This evidence provides a clear pathway for scaling up the production of TMP-based compounds, de-risking its selection for applications requiring gram-to-kilogram quantities.

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